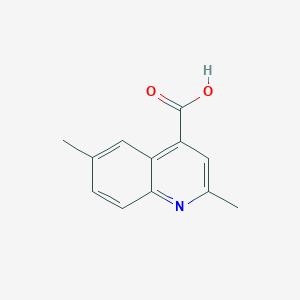

2,6-Dimethylquinoline-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)10(12(14)15)6-8(2)13-11/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFCNYVQJDEENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354953 | |

| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104175-33-9 | |

| Record name | 2,6-dimethylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-quinolinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid for Drug Development Professionals

An In-depth Overview of its Synthesis, Properties, and Applications in Medicinal Chemistry

This technical guide provides a comprehensive overview of 2,6-dimethylquinoline-4-carboxylic acid, a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, established synthesis protocols, and its role as a scaffold for developing therapeutic agents, particularly in oncology and immunology.

Core Compound Identification

IUPAC Name: this compound[1][2]

Chemical Structure:

(A 2D representation of the this compound structure)

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These data are crucial for its application in experimental and computational drug design workflows.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO₂ | PubChem[2], BOC Sciences[] |

| Molecular Weight | 201.22 g/mol | PubChem[2] |

| CAS Number | 104175-33-9 | Santa Cruz Biotechnology[4] |

| Boiling Point | 359.7°C at 760 mmHg | BOC Sciences[] |

| Density | 1.243 g/cm³ | BOC Sciences[] |

| XLogP3 (Computed) | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| SMILES | CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)O | PubChem[1][2] |

| InChIKey | PPFCNYVQJDEENH-UHFFFAOYSA-N | PubChem[1][2] |

Applications in Drug Discovery and Development

The quinoline-4-carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[5][6] Derivatives have shown significant potential as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[7][8]

A primary area of investigation for this class of compounds is the inhibition of Dihydroorotate Dehydrogenase (DHODH).[7][9] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for cell proliferation.[7][9] Inhibiting this enzyme depletes pyrimidines, leading to cell cycle arrest, particularly in rapidly dividing cells like cancer cells.[7] This makes DHODH a promising target for cancer therapy.[7][9]

The carboxylic acid moiety at the 4-position is often crucial for activity, as it can form key interactions, such as salt bridges or hydrogen bonds, within the enzyme's active site.[7]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound are provided below.

Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical and robust method for synthesizing quinoline-4-carboxylic acids.[10] It involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, under basic conditions.[5][10] For the target molecule, 5-methylisatin (corresponding to the 6-methyl group on the quinoline) and acetone (providing the 2-methyl group) are used.

-

Base Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (KOH) (3 equivalents) in a solution of 95% ethanol and water.

-

Isatin Ring Opening: Add 5-methylisatin (1 equivalent) to the basic solution. Stir the mixture at room temperature. The reaction can be monitored by a color change from orange/purple to a pale yellow or brown, indicating the base-catalyzed hydrolysis and opening of the isatin ring to form an isatinate salt.[6][11][12]

-

Addition of Carbonyl: To this mixture, add acetone (a minimum of 2 equivalents) dropwise.

-

Reflux: Heat the reaction mixture to reflux (approx. 79°C) and maintain for 12-24 hours.[7][12] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Work-up & Isolation: a. After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.[5] b. Dissolve the residue in water. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted acetone and other neutral impurities.[5] c. Cool the remaining aqueous layer in an ice bath and acidify to a pH of 4-5 using dilute hydrochloric acid (HCl) or acetic acid.[5] d. The product, this compound, will precipitate as a solid.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physchemres.org [physchemres.org]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. Sciencemadness Discussion Board - The Pfitzinger Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

An In-depth Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid

CAS Number: 104175-33-9

This technical guide provides a comprehensive overview of 2,6-Dimethylquinoline-4-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, synthesis methodologies, potential biological activities, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a quinoline derivative characterized by methyl groups at positions 2 and 6, and a carboxylic acid group at position 4. Its structure confers specific physicochemical properties that are crucial for its handling, reactivity, and potential biological applications.

| Property | Value | Source |

| CAS Number | 104175-33-9 | [1][2] |

| Molecular Formula | C₁₂H₁₁NO₂ | [1][2] |

| Molecular Weight | 201.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 267-268 °C | [3] |

| Boiling Point (Predicted) | 359.7 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.243 g/cm³ | [4] |

| InChI Key | PPFCNYVQJDEENH-UHFFFAOYSA-N | [1] |

| SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [1] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [1] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, with chemical shifts influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl groups. Two sharp singlets would correspond to the methyl groups at positions 2 and 6. The proton of the carboxylic acid would likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for the twelve carbons. The carbonyl carbon of the carboxylic acid would be observed at a characteristic downfield position (typically >160 ppm). The aromatic carbons would appear in the range of ~120-150 ppm, and the methyl carbons would be found in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ would be indicative of the C=O stretching of the carbonyl group. C-H stretching and bending vibrations for the aromatic ring and methyl groups, as well as C-N stretching vibrations, would also be present.

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 201. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and potentially the loss of a methyl radical (-CH₃, 15 Da).

Synthesis Methodologies

The synthesis of this compound can be achieved through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner reactions.

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base. For the synthesis of this compound, 5-methylisatin would be reacted with acetone.

Experimental Protocol: Pfitzinger Synthesis of this compound

-

Preparation of the reaction mixture: In a round-bottom flask, dissolve 5-methylisatin in a suitable solvent such as ethanol.

-

Addition of base: Add a strong base, typically a 30-40% aqueous solution of potassium hydroxide (KOH), to the stirred solution. The mixture is stirred until the isatin ring opens to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.

-

Addition of carbonyl compound: Slowly add acetone to the reaction mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Precipitation: Acidify the aqueous solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 4-5 to precipitate the crude this compound.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Pfitzinger reaction workflow for the synthesis of this compound.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. For the target compound, p-toluidine (4-methylaniline) would be reacted with acetaldehyde and pyruvic acid.

Experimental Protocol: Doebner Synthesis of this compound

-

Reactant mixture: In a round-bottom flask, combine p-toluidine, acetaldehyde, and pyruvic acid in a suitable solvent, often ethanol or acetic acid.

-

Reaction conditions: The mixture is typically heated to reflux for several hours. The reaction can be catalyzed by an acid.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve pouring the mixture into water to precipitate the product, which is then collected by filtration.

-

Purification: The crude product is washed and can be purified by recrystallization.

References

Spectral Analysis of 2,6-Dimethylquinoline-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,6-Dimethylquinoline-4-carboxylic acid (CAS No. 104175-33-9), a molecule of interest in medicinal chemistry and materials science.[1][2][3][4] This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Chemical Structure and Properties

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this specific compound, the following data is a prediction based on the analysis of its constituent functional groups and spectral data from analogous compounds, such as 2,6-dimethylquinoline and other quinoline-4-carboxylic acid derivatives.[5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups, and the carboxylic acid proton.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 14.0 | Singlet (broad) | 1H | Carboxylic acid (-COOH) |

| ~8.0 - 8.5 | Multiplet | 3H | Aromatic protons (H5, H7, H8) |

| ~7.5 | Singlet | 1H | Aromatic proton (H3) |

| ~2.6 | Singlet | 3H | Methyl group at C2 (-CH₃) |

| ~2.4 | Singlet | 3H | Methyl group at C6 (-CH₃) |

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display signals for the twelve carbons in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

| Predicted Chemical Shift (ppm) | Assignment |

| ~165 - 175 | Carboxylic acid carbon (-COOH) |

| ~150 - 160 | C2, C4, C8a |

| ~120 - 140 | C3, C5, C6, C7, C8, C4a |

| ~20 - 25 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic quinoline core.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2500 - 3300 | Broad | O-H stretch (from COOH) |

| 1680 - 1710 | Strong | C=O stretch (from COOH) |

| 1500 - 1600 | Medium-Strong | C=C and C=N stretches (aromatic ring) |

| 1200 - 1300 | Medium | C-O stretch (from COOH) |

| 750 - 900 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺). The primary fragmentation pathway would likely involve the loss of the carboxylic acid group.

| m/z Value | Predicted Fragment | Interpretation |

| 201 | [C₁₂H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 156 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 141 | [M - COOH - CH₃]⁺ | Subsequent loss of a methyl group |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

For high-resolution mass spectrometry (HRMS), a more specialized instrument (e.g., TOF or Orbitrap) is required to determine the exact mass.[9]

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

Caption: Workflow for the synthesis and spectral characterization of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR [m.chemicalbook.com]

- 6. chempap.org [chempap.org]

- 7. spectrabase.com [spectrabase.com]

- 8. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Quinoline-4-Carboxylic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system, a fused aromatic heterocycle, is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a remarkable breadth of biological activities. Among these, quinoline-4-carboxylic acids have emerged as a particularly fruitful area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways and experimental workflows.

Anticancer Activity

Quinoline-4-carboxylic acid derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the inhibition of crucial enzymes and the disruption of cancer cell signaling pathways.

Quantitative Anticancer Activity Data

The cytotoxic effects of various quinoline-4-carboxylic acid derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound ID | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| 9e | - | 0.043 | COX-2 Inhibition | [1] |

| 41 | - | 0.00971 | DHODH Inhibition | [2][3][4][5] |

| 43 | - | 0.0262 | DHODH Inhibition | [2][3][4][5] |

| 46 | - | 0.0283 | DHODH Inhibition | [3][4][5] |

| P6 | MLLr leukemic cell lines | 7.2 | SIRT3 Inhibition | [6][7] |

| D28 | - | 24.45 | HDAC3 Inhibition | |

| Compound 3j | MCF-7 (Breast) | - (82.9% growth reduction) | - | [8] |

| Compound 5a | - | - (Significant S phase arrest) | DNA Intercalation | [8] |

| Various Derivatives | HeLa, MCF-7, K-562 | Variable | - | [8] |

Key Signaling Pathways in Anticancer Activity

Dihydroorotate Dehydrogenase (DHODH) Inhibition: Many quinoline-4-carboxylic acid derivatives exert their anticancer effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine biosynthesis pathway. Cancer cells, with their high proliferation rate, are particularly dependent on this pathway for DNA and RNA synthesis. Inhibition of DHODH leads to pyrimidine starvation and subsequent cell cycle arrest and apoptosis.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, immunity, cell survival, and proliferation. Its aberrant activation is a hallmark of many cancers. Certain quinoline derivatives have been shown to inhibit this pathway, thereby reducing the expression of pro-survival and pro-inflammatory genes in cancer cells.

Experimental Protocols for Anticancer Activity

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of the quinoline-4-carboxylic acid derivative and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with deionized water.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[1][9][10][11][12]

Antimicrobial Activity

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a variety of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a4 | Staphylococcus aureus | 64 | [13] |

| 5a7 | Escherichia coli | 128 | [13] |

| Various Derivatives | Gram-positive & Gram-negative bacteria | 62.50–250 | [14] |

| Compounds 1 & 3 | MRSA & MDR E. coli | 15.62 & 7.81 | [14] |

| Compound 10 | Various strains | 0.12 - >1024 | [15] |

| Compound 11 | Various strains | 0.12 - >1024 | [15] |

| Compound 12 | Various strains | 0.12 - 512 | [15] |

| Compounds 37 & 38 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [15] |

Experimental Protocols for Antimicrobial Activity

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of inhibition on an agar plate.

-

Plate Preparation: Pour sterile Mueller-Hinton Agar into petri dishes and allow to solidify.

-

Inoculation: Spread a standardized bacterial inoculum evenly over the agar surface.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.

-

Compound Addition: Add a specific concentration of the quinoline-4-carboxylic acid derivative solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial effects, quinoline-4-carboxylic acid derivatives have also been investigated for their potential as antiviral and anti-inflammatory agents.

Antiviral Activity

Certain derivatives have shown potent antiviral activity, primarily through the inhibition of host enzymes that are essential for viral replication, such as DHODH. This mechanism offers the advantage of a lower likelihood of viral resistance development.

| Compound ID | Virus | EC50 (nM) | Target | Reference |

| C44 | VSV | 2 | DHODH | |

| C44 | WSN-Influenza | 41 | DHODH |

Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often linked to their ability to inhibit enzymes like cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.

| Compound ID | Assay | IC50 (µM) | Reference |

| 9e | COX-2 Inhibition | 0.043 | [1] |

Experimental Protocols for Enzyme Inhibition Assays

DHODH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, Coenzyme Q10, and a chromogenic substrate (e.g., DCIP).

-

Enzyme and Inhibitor Incubation: Add recombinant human DHODH to the mixture and pre-incubate with varying concentrations of the quinoline derivative.

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

-

Absorbance Measurement: Monitor the decrease in absorbance of the chromogenic substrate over time using a microplate reader.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the COX-2 enzyme.

-

Enzyme and Inhibitor Incubation: Pre-incubate recombinant human COX-2 with various concentrations of the quinoline derivative.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Product Quantification: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA or LC-MS.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the significant potential of this class of compounds. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and exploit the therapeutic potential of quinoline-4-carboxylic acid derivatives in the ongoing quest for new and effective medicines. Continued structure-activity relationship studies and mechanistic investigations will undoubtedly lead to the discovery of even more potent and selective drug candidates based on this remarkable chemical scaffold.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

- 10. SRB assay for measuring target cell killing [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dimethylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2,6-Dimethylquinoline-4-carboxylic acid. The information is tailored for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical and Physical Properties

This compound is a heterocyclic compound with the chemical formula C12H11NO2.[] It possesses a molecular weight of approximately 201.22 g/mol .[][2] The structural and identifying information for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol [][2] |

| IUPAC Name | This compound[] |

| CAS Number | 104175-33-9 |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C |

| InChI Key | PPFCNYVQJDEENH-UHFFFAOYSA-N[] |

Synthesis via Pfitzinger Reaction: An Experimental Protocol

The synthesis of this compound can be effectively achieved through the Pfitzinger reaction. This classic method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in a basic medium. For the synthesis of the title compound, 5-methylisatin and acetone are the key starting materials.

General Experimental Protocol:

A solution of 5-methylisatin is prepared in an aqueous ethanolic solution of potassium hydroxide (KOH). To this basic solution, acetone is added, and the reaction mixture is heated under reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed. The resulting residue is dissolved in water and then acidified with an appropriate acid, such as hydrochloric acid (HCl), to precipitate the crude this compound. The solid product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Experimental workflow for the synthesis of this compound.

Potential Biological Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Quinoline-4-carboxylic acid derivatives have garnered significant interest in drug discovery for their potential to inhibit dihydroorotate dehydrogenase (DHODH).[3][4] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells. Inhibition of DHODH leads to pyrimidine depletion, thereby arresting the cell cycle and inhibiting cell growth.[3]

The general mechanism of action involves the binding of the quinoline-4-carboxylic acid scaffold to the active site of the DHODH enzyme. The carboxylic acid moiety is crucial for this interaction, often forming key hydrogen bonds or salt bridges with amino acid residues within the enzyme's binding pocket.[3] This binding event blocks the normal catalytic function of the enzyme, which is the oxidation of dihydroorotate to orotate.

References

Potential Therapeutic Applications of 2,6-Dimethylquinoline-4-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities. This technical guide focuses on a specific derivative, 2,6-dimethylquinoline-4-carboxylic acid, exploring its potential therapeutic applications based on the established activities of the broader quinoline-4-carboxylic acid class. While direct and extensive experimental data for this compound is emerging, the existing body of research on analogous compounds strongly suggests its potential as a modulator of key biological pathways relevant to oncology and inflammatory diseases. This document provides a comprehensive overview of the synthesis, potential mechanisms of action, and relevant experimental protocols to facilitate further investigation into this promising compound.

Synthesis of this compound

The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Pfitzinger and Doebner reactions being the most classical and versatile methods.[1]

Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of this compound, 5-methylisatin and acetone would be the appropriate starting materials.

Materials:

-

5-methylisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve KOH in a mixture of ethanol and water.

-

Add 5-methylisatin to the basic solution and stir until the isatin ring opens to form the potassium salt of the corresponding isatinic acid.

-

To this mixture, add acetone.

-

Reflux the reaction mixture for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted acetone.

-

Cool the aqueous layer in an ice bath and acidify with HCl to precipitate the this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Doebner Reaction

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid. To synthesize this compound, p-toluidine, acetaldehyde, and pyruvic acid would be the reactants.

Materials:

-

p-Toluidine

-

Acetaldehyde

-

Pyruvic acid

-

Ethanol

-

Catalyst (e.g., an acid catalyst)

Procedure:

-

Dissolve p-toluidine and acetaldehyde in ethanol in a round-bottom flask.

-

Add pyruvic acid to the mixture.

-

Add a suitable catalyst if required.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to allow the product to crystallize.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol to remove unreacted starting materials.

-

The product can be further purified by recrystallization.

Potential Therapeutic Applications

Derivatives of quinoline-4-carboxylic acid have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1] The therapeutic potential of this compound is inferred from the significant findings for its structural analogs, primarily in the fields of oncology and inflammation.

Anticancer Activity

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, such as cancer cells.[1] Inhibition of DHODH leads to pyrimidine depletion, cell cycle arrest, and apoptosis. Several quinoline-4-carboxylic acid derivatives have been identified as potent DHODH inhibitors.[1]

Quantitative Data for DHODH Inhibition by Quinoline-4-Carboxylic Acid Derivatives

| Compound ID | R1 Substituent | R2 Substituent | hDHODH IC50 (µM) | HCT-116 IC50 (µM) | Reference |

| 14 | 2'-pyridyl | -COOH | 1.86 ± 0.17 | 10.9 ± 1.2 | [2] |

| 15 | 2'-pyridyl | -COOCH3 | > 25 | 3.93 ± 0.65 | [2] |

| 17 | 2'-(MeO)-pyridyl | -COOH | 0.43 ± 0.04 | 1.48 ± 0.16 | [2] |

| 41 | Not specified | Not specified | 0.00971 | Not reported | [1] |

| 43 | Not specified | Not specified | 0.0262 | Not reported | [1] |

Note: The data presented is for derivatives of quinoline-4-carboxylic acid and is intended to highlight the potential of the scaffold. Specific data for this compound is not yet available in the public domain.

SIRT3, a mitochondrial deacetylase, plays a complex role in cancer, acting as both a tumor promoter and suppressor depending on the context.[3] Selective inhibition of SIRT3 has emerged as a potential therapeutic strategy in certain cancers.[4] Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective SIRT3 inhibitors.[4]

Quantitative Data for SIRT3 Inhibition by a Quinoline-4-Carboxylic Acid Derivative

| Compound ID | Target | IC50 (µM) | Reference |

| P6 | SIRT3 | 7.2 | [4] |

| SIRT1 | 32.6 | [4] | |

| SIRT2 | 33.5 | [4] |

Note: The data is for a structurally related derivative and indicates the potential of the quinoline-4-carboxylic acid scaffold for SIRT3 inhibition.

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[5] The mechanism is thought to involve the modulation of key inflammatory pathways, such as the NF-κB signaling cascade.

Quantitative Data for Anti-inflammatory Activity of a Quinoline Derivative

| Compound | Assay | Cell Line | IC50 Value | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation | RAW264.7 macrophages | Appreciable anti-inflammatory affinity | [5] |

Note: This qualitative data for the parent compound suggests the potential for its derivatives.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate overnight.

-

Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

LPS-Induced Inflammation Assay in RAW 264.7 Macrophages

This assay is used to evaluate the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in response to lipopolysaccharide (LPS) stimulation.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (for NO measurement)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

To determine NO production, mix the supernatant with Griess Reagent and measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control and determine the IC50 value.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The established synthetic routes provide a solid foundation for its synthesis and the generation of analog libraries for structure-activity relationship studies. While direct experimental data for this specific compound is limited, the potent activity of structurally related quinoline-4-carboxylic acid derivatives as inhibitors of DHODH and SIRT3 provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a starting point for researchers to explore the therapeutic potential of this compound and contribute to the growing body of knowledge on this important class of compounds.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. physchemres.org [physchemres.org]

- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of 2,6-Dimethylquinoline-4-carboxylic Acid Properties: A Technical Guide

Introduction

2,6-Dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The preliminary stages of drug discovery and development for novel compounds like this compound heavily rely on the early assessment of their physicochemical and pharmacokinetic profiles. In silico computational methods provide a rapid and cost-effective approach to predict these properties, helping to identify potential liabilities and guide further experimental studies.[3][4][5] This technical guide provides a comprehensive overview of the in silico predicted properties of this compound, detailed methodologies for key predictive experiments, and visual representations of relevant workflows and biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of a compound are crucial determinants of its pharmacokinetic behavior. These properties, such as molecular weight, lipophilicity (logP), and aqueous solubility (logS), influence a drug's ability to be absorbed, distributed, metabolized, and excreted.[6][7] A summary of the computed and available experimental physicochemical properties for this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Experimental Value | Reference |

| Molecular Formula | C₁₂H₁₁NO₂ | [8][9] |

| Molecular Weight | 201.22 g/mol | [8][9] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C | [8] |

| logP (Octanol-Water Partition Coefficient) | 2.5 | [8] |

| Topological Polar Surface Area (TPSA) | 50.2 Ų | [8] |

| Hydrogen Bond Donors | 1 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Rotatable Bonds | 1 | [8] |

| Boiling Point (Experimental) | 359.7°C at 760 mmHg | [10] |

| Aqueous Solubility (logS) | -3.2 (Predicted) |

Note: Predicted values are computationally generated and may differ from experimental results. The predicted logS value was obtained using a publicly available prediction tool.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

The ADMET profile of a drug candidate is a critical factor in its success. In silico tools can predict various ADMET parameters, providing an early indication of a compound's potential pharmacokinetic and safety profile.[3][11] The predicted ADMET properties for this compound are summarized in Table 2.

Table 2: Predicted ADMET Properties of this compound

| Parameter | Predicted Value/Classification | Description |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests moderate ability to cross the intestinal epithelial barrier. |

| P-glycoprotein Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Yes | The compound may cross the blood-brain barrier. |

| Plasma Protein Binding | High | Indicates a high affinity for binding to plasma proteins, which can affect its free concentration. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential to inhibit the CYP1A2 enzyme, which could lead to drug-drug interactions. |

| CYP2C19 Inhibitor | No | Unlikely to inhibit the CYP2C19 enzyme. |

| CYP2C9 Inhibitor | Yes | Potential to inhibit the CYP2C9 enzyme, which could lead to drug-drug interactions. |

| CYP2D6 Inhibitor | No | Unlikely to inhibit the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Unlikely to inhibit the CYP3A4 enzyme. |

| Toxicity | ||

| AMES Mutagenicity | No | The compound is not predicted to be mutagenic. |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity through hERG channel inhibition. |

| Hepatotoxicity | Yes | Potential risk of causing liver damage. |

| Skin Sensitization | No | Unlikely to cause an allergic skin reaction. |

Note: These predictions were generated using publicly available ADMET prediction tools and should be validated by experimental studies.

Experimental Protocols for In Silico Prediction

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property.[12][13][14]

Methodology:

-

Data Collection and Curation: A dataset of compounds with known biological activity (e.g., IC₅₀ values) against a specific target is compiled from databases like ChEMBL.[12] The chemical structures are standardized, and duplicates and compounds with missing activity values are removed.

-

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated using software like PaDEL-Descriptor. These can include 1D, 2D, and 3D descriptors.

-

Data Splitting: The dataset is divided into a training set (typically 80%) and a test set (20%) to build and validate the model, respectively.

-

Feature Selection: To avoid overfitting and improve model performance, a subset of the most relevant descriptors is selected using techniques like genetic algorithms or recursive feature elimination.

-

Model Building: A statistical or machine learning algorithm, such as multiple linear regression, support vector machines, or random forest, is used to build the QSAR model using the training set.[15]

-

Model Validation: The predictive power of the model is assessed using the internal training set (cross-validation) and the external test set.[13] Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE).[15]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][17][18] It is commonly used to predict the binding mode and affinity of a small molecule to a protein target.

Methodology:

-

Protein and Ligand Preparation:

-

Protein: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Polar hydrogens and Kollman charges are added using software like AutoDockTools.[19]

-

Ligand: The 3D structure of the small molecule (this compound) is generated and optimized using a chemical drawing tool like ChemDraw or Avogadro. Gasteiger charges are assigned.

-

-

Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are crucial parameters.

-

Docking Simulation: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is used to explore different conformations and orientations of the ligand within the protein's active site.[18][19]

-

Pose Selection and Analysis: The docking results are a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

-

Visualization: The protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, for the best-ranked pose are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.[16]

Visualizations

In Silico Prediction Workflow

The following diagram illustrates the general workflow for the in silico prediction of small molecule properties.

Potential Signaling Pathway Inhibition

Quinoline derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer.[20] For instance, some quinolines have been shown to inhibit the Hedgehog signaling pathway by targeting the GLI1 transcription factor.[21] The diagram below illustrates a simplified representation of the Hedgehog signaling pathway and the potential point of inhibition by a quinoline derivative.

The in silico prediction of the physicochemical and ADMET properties of this compound suggests that it has the potential to be orally bioavailable and brain penetrant. However, potential liabilities such as hepatotoxicity and inhibition of key metabolic enzymes (CYP1A2 and CYP2C9) have been identified. These predictions, derived from established computational methodologies like QSAR and molecular docking, provide a valuable starting point for further investigation. Experimental validation is crucial to confirm these in silico findings and to fully characterize the pharmacological and toxicological profile of this compound. The workflows and potential biological targets outlined in this guide offer a framework for the continued development and evaluation of this compound as a potential therapeutic agent.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 5. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dimethyl-4-quinolinecarboxylic acid | C12H11NO2 | CID 787722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. researchgate.net [researchgate.net]

- 11. ijapbjournal.com [ijapbjournal.com]

- 12. An automated framework for QSAR model building - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 14. ijsdr.org [ijsdr.org]

- 15. neovarsity.org [neovarsity.org]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 18. m.youtube.com [m.youtube.com]

- 19. Molecular Docking - An easy protocol [protocols.io]

- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinolines and Oxazino-quinoline Derivatives as Small Molecule GLI1 Inhibitors Identified by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 2,6-Dimethylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2,6-Dimethylquinoline-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to yield high-purity material suitable for further research and development.

Introduction

This compound is a member of the quinoline carboxylic acid class of compounds, which are known for their diverse biological activities. The purity of this compound is critical for its use in medicinal chemistry and drug discovery, as impurities can significantly impact biological screening results and subsequent development efforts. The purification methods detailed below—recrystallization, column chromatography, and acid-base extraction—are standard yet robust techniques applicable to this class of molecules.

Purification Methods Overview

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity and scale of the operation.

-

Recrystallization: A technique for purifying solid compounds based on differences in solubility. It is often effective for removing small amounts of impurities.

-

Column Chromatography: A versatile method for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Reversed-phase chromatography is particularly suitable for quinoline carboxylic acids.

-

Acid-Base Extraction: A liquid-liquid extraction technique that separates acidic and neutral compounds from a mixture. This method is highly effective for isolating carboxylic acids.

Data Presentation

The following table summarizes representative quantitative data for the purification of this compound using the described methods. These values are illustrative and may vary depending on the initial purity of the crude material and specific experimental conditions.

| Purification Method | Starting Purity (%) | Final Purity (%) | Typical Yield (%) |

| Recrystallization | 85-90 | >98 | 70-85 |

| Column Chromatography | 70-85 | >99 | 60-80 |

| Acid-Base Extraction | 50-70 | >95 | 85-95 |

Experimental Protocols

Recrystallization

This protocol describes the purification of this compound by recrystallization from a dimethylformamide (DMF)/water solvent system. This method is suitable for removing minor impurities from a solid sample.

Materials:

-

Crude this compound

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a stirrer

-

Büchner funnel and filter flask

-

Filter paper

-

Ice bath

-

Vacuum oven

Protocol:

-

Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound. Add a minimal amount of DMF (e.g., 20-30 mL) to the flask.

-

Heating: Gently heat the mixture on a heating mantle or hot plate with stirring to about 80-90 °C to completely dissolve the solid. If the solid does not dissolve, add small additional portions of DMF until a clear solution is obtained.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add deionized water dropwise with gentle swirling until the solution becomes faintly turbid.

-

Cooling: Allow the solution to stand undisturbed at room temperature for 1-2 hours to allow for crystal formation. For maximum yield, place the flask in an ice bath for an additional 30 minutes.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of a cold DMF/water (1:1) mixture, followed by a wash with cold deionized water to remove residual DMF.

-

Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.

Reversed-Phase Column Chromatography

This protocol details the purification of this compound using reversed-phase flash column chromatography with a C18 stationary phase. This method is effective for separating the target compound from less polar and more polar impurities.

Materials:

-

Crude this compound

-

C18 silica gel

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Formic acid (or Trifluoroacetic acid, TFA)

-

Glass chromatography column

-

Rotary evaporator

-

Test tubes or fraction collector

-

Thin-layer chromatography (TLC) plates (C18)

Protocol:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a strong solvent like methanol.

-

Column Packing: Prepare a slurry of C18 silica gel in the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Pour the slurry into the chromatography column and allow it to pack under gentle pressure.

-

Loading: Carefully load the dissolved sample onto the top of the packed column.

-

Elution: Elute the column with a gradient of acetonitrile in water containing 0.1% formic acid. A typical gradient might be from 10% to 70% acetonitrile over several column volumes.

-

Fraction Collection: Collect fractions in test tubes or using a fraction collector.

-

Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. If residual water is present, lyophilization may be necessary.

-

Drying: Dry the purified product under high vacuum.

Acid-Base Extraction

This protocol describes the separation of this compound from neutral impurities using an acid-base extraction technique.

Materials:

-

Crude this compound dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate)

-

1 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Separatory funnel

-

Beakers

-

pH paper or pH meter

-

Büchner funnel and filter flask

-

Filter paper

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Protocol:

-

Dissolution: Dissolve the crude mixture containing this compound in a suitable water-immiscible organic solvent like dichloromethane.

-

Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently. Allow the layers to separate.

-

Separation: Drain the lower aqueous layer (containing the sodium salt of the carboxylic acid) into a clean beaker. Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times. Combine all aqueous extracts.

-

Neutral Impurity Isolation (Optional): The remaining organic layer contains neutral impurities. Wash this layer with brine, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to isolate the neutral components.

-

Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl solution dropwise while stirring until the pH of the solution is acidic (pH 2-3), which will cause the this compound to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

-

Drying: Dry the purified this compound in a vacuum oven.

Visualizations

Application Notes and Protocols for 2,6-Dimethylquinoline-4-carboxylic acid as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[1] This pathway is essential for the synthesis of pyrimidines, which are fundamental components of DNA and RNA.[2] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway to meet their increased demand for nucleotides.[3] Consequently, DHODH has emerged as a promising therapeutic target for the development of anticancer and immunosuppressive agents.[2][4]

The quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition.[4] 2,6-Dimethylquinoline-4-carboxylic acid belongs to this class of compounds and is investigated for its potential as a DHODH inhibitor. These application notes provide a comprehensive overview of the methodologies and protocols to assess the efficacy of this compound and related analogs as DHODH inhibitors.

Data Presentation

While specific quantitative efficacy data for this compound is not extensively available in the public domain, the following table summarizes the activity of closely related quinoline-4-carboxylic acid derivatives to provide a reference for expected potency and structure-activity relationships (SAR). The data is extracted from studies on this class of compounds as DHODH inhibitors.[5][6][7]

Table 1: Biological Activity of Quinoline-4-Carboxylic Acid Analogs as DHODH Inhibitors [5]

| Compound ID | R1 Substituent (at position 2) | R2 Substituent (at position 6) | DHODH IC50 (µM) | HCT-116 Cell IC50 (µM) |

| Brequinar | 2-fluoro-4-biphenyl | F | Potent (nM range) | Potent (nM range) |

| Analog 1 | 4'-chlorophenyl | H | 0.250 ± 0.11 | - |

| Analog 2 | 4'-methoxyphenyl | H | 1.30 ± 0.13 | - |

| Analog 3 | 2'-pyridyl | H | 1.86 ± 0.17 | 10.9 ± 1.2 |

| Analog 4 | 2'-(MeO)-pyridyl | H | 0.43 ± 0.04 | 1.48 ± 0.16 |

| Analog 41 | 2'-Cl-3'-pyridyl | F | 0.0097 ± 0.0014 | 0.032 ± 0.004 |

| Analog 43 | 2'-Cl-3'-pyridyl | OMe | 0.0262 ± 0.0018 | 0.048 ± 0.006 |

Note: The table illustrates that substitutions at the 2 and 6 positions of the quinoline-4-carboxylic acid core significantly impact DHODH inhibitory potency and cellular activity. This provides a strong rationale for investigating this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key signaling pathway affected by DHODH inhibition and a general experimental workflow for evaluating a DHODH inhibitor like this compound.

Experimental Protocols

Protocol 1: DHODH Enzymatic Inhibition Assay (DCIP Assay)

This protocol measures the ability of this compound to inhibit the enzymatic activity of recombinant human DHODH. The assay monitors the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.

Materials:

-

Recombinant human DHODH enzyme

-

L-Dihydroorotic acid (DHO)

-

Decylubiquinone (Coenzyme Q analog)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

This compound

-

DMSO

-

96-well clear-bottom microplate

-

Microplate spectrophotometer

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

-

Reagent Preparation:

-

Prepare a working solution of recombinant human DHODH in Assay Buffer (e.g., 20 nM final concentration).

-

Prepare a substrate mixture containing DHO (e.g., 2 mM), decylubiquinone (e.g., 0.2 mM), and DCIP (e.g., 0.12 mM) in Assay Buffer.

-

-

Assay Setup:

-

Add 2 µL of the compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add a suitable volume of the DHODH enzyme solution to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate mixture to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Normalize the velocities relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Protocol 2: Cell Proliferation/Viability Assay (MTT or CCK-8 Assay)

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HCT-116, HL-60)

-

Complete cell culture medium

-

This compound

-

DMSO

-

MTT or CCK-8 reagent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be kept below 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or DMSO as a vehicle control.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement:

-

Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 1-4 hours at 37°C. If using MTT, subsequently add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) and incubate until formazan crystals are dissolved.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot cell viability against the compound concentration to determine the EC50 or GI50 (concentration for 50% growth inhibition) value.

-

Protocol 3: Uridine Rescue Experiment

This protocol is crucial to confirm that the observed anti-proliferative effects of this compound are due to on-target inhibition of DHODH.

Procedure:

-

Follow the cell seeding and compound treatment steps as described in the Cell Proliferation/Viability Assay protocol.

-

In a parallel set of wells, co-treat the cells with the various concentrations of this compound and a final concentration of 100 µM uridine.

-

After 48-72 hours of incubation, measure cell viability using the MTT or CCK-8 assay as described previously.

-

Data Analysis: Compare the cell viability of cells treated with the compound alone to those co-treated with the compound and uridine. A significant restoration of cell viability in the presence of uridine confirms that the inhibitory effect is on-target.[5]

References

- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Characterization of DHODH Inhibitors Based on the Vidofludimus Scaffold with Pronounced Anti-SARS-CoV-2 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. physchemres.org [physchemres.org]

Application Notes and Protocols: 2,6-Dimethylquinoline-4-carboxylic Acid in Antimicrobial Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,6-Dimethylquinoline-4-carboxylic acid and its potential as a scaffold in antimicrobial agent development. This document includes detailed protocols for its synthesis, methods for evaluating its antimicrobial efficacy, and a summary of the structure-activity relationships of related quinoline derivatives.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The quinoline-4-carboxylic acid core is a key pharmacophore found in several established antimicrobial agents. This compound, a specific derivative, presents a promising starting point for the development of new antimicrobial drugs. Its synthesis is achievable through established methods like the Pfitzinger and Doebner reactions, and its antimicrobial potential can be systematically evaluated using standardized protocols.[3][4]

Data Presentation: Antimicrobial Activity of Representative Quinoline Derivatives

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activity of various other quinoline derivatives to provide a comparative context for researchers. These values highlight the potential of the quinoline scaffold against a range of microbial pathogens.

Table 1: Antibacterial Activity of Novel Quinoline Derivatives

| Compound ID | Staphylococcus aureus (MIC in µg/mL) | Bacillus subtilis (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Pseudomonas aeruginosa (MIC in µg/mL) | Reference |

| 5a₄ | 64 | - | - | - | [5] |

| 5a₇ | - | - | 128 | - | [5] |

| Compound 7b | 2 | - | ≥50 | - | [5] |

| Compound 7h | 20 | - | - | - | [5] |

| QQ2 | - | - | - | - | [6] |

| (Range) | 1.22–9.76 (clinically resistant Staphylococcus spp.) | ||||

| QQ6 | - | - | - | - | [6] |

| (Range) | 0.66–19.53 (clinically resistant Staphylococcus spp.) |

Note: The data presented is for various 2-phenyl-quinoline-4-carboxylic acid derivatives and quinolinequinones, not this compound itself, and serves to illustrate the potential of the quinoline scaffold.

Table 2: Antifungal Activity of Novel Quinoline-Based Hybrids

| Compound ID | Candida albicans (MIC in µg/mL) | Cryptococcus neoformans (MIC in µg/mL) | Aspergillus niger (MIC in µg/mL) | Reference |

| 7c | 62.5 | 15.6 | 62.5 | [5] |

| 7d | 62.5 | 15.6 | 62.5 | [5] |

| QQ7 | 4.88 | - | - | [6] |

| QQ8 | 4.88 | - | - | [6] |

Note: The data presented is for quinoline-based hydroxyimidazolium hybrids and quinolinequinones, not this compound itself, and serves to illustrate the potential of the quinoline scaffold.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pfitzinger Reaction

The Pfitzinger reaction is a classic method for synthesizing quinoline-4-carboxylic acids from isatin or its derivatives and a carbonyl compound.[3] For the synthesis of this compound, 5-methylisatin and acetone can be utilized.

Materials:

-

5-Methylisatin

-

Acetone

-

Potassium hydroxide (KOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl) or Acetic acid (for acidification)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

-

Heating mantle with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Preparation of the Base Solution: In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution.

-